H-His-OEt2.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of histidine ethyl ester dihydrochloride typically involves the esterification of histidine. The process begins with the protection of the amino group of histidine, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the removal of the protecting group and the formation of the dihydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of histidine ethyl ester dihydrochloride follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and productivity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Histidine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form histidine ethyl ester oxides.
Reduction: It can be reduced to form histidine ethyl ester alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various histidine derivatives, such as histidine ethyl ester oxides, alcohols, and substituted histidine esters .
Scientific Research Applications
Histidine ethyl ester dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.
Mechanism of Action
The mechanism by which histidine ethyl ester dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in biochemical processes where metal ions play a role as cofactors. The compound interacts with metal ions through its imidazole ring, facilitating various enzymatic reactions and stabilizing protein structures .
Comparison with Similar Compounds
Similar Compounds
- Histidine methyl ester hydrochloride
- Histidine benzyl ester hydrochloride
- Histidine tert-butyl ester hydrochloride
Uniqueness
Histidine ethyl ester dihydrochloride is unique due to its specific ester group, which provides distinct reactivity and stability compared to other histidine esters. This uniqueness makes it particularly useful in certain synthetic and biochemical applications where other esters may not be as effective .
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDMXNJDWMHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657598 |
Source
|
Record name | Ethyl histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-54-2 |
Source
|
Record name | Ethyl histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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